SCD Inhibition: 10-Thiastearic Acid vs. Natural Stearic Acid
10-Thiastearic acid is a potent, non-metabolizable inhibitor of stearoyl-CoA desaturase (SCD), whereas natural stearic acid serves as the primary endogenous substrate for this same enzyme [1]. In rat hepatocytes and 7800 C1 Morris hepatoma cells, 10-thiastearic acid strongly inhibits the conversion of stearate to oleate [1]. At a concentration of 25 µM, 10-thiastearic acid blocks desaturation of radiolabeled stearate to oleate by more than 80%, confirming its functional divergence from stearic acid which undergoes rapid Δ9-desaturation under identical conditions . In rat liver microsomes, an equimolar concentration of the CoA ester of 9-thiastearic acid (a structural analog) inhibits Δ9-desaturation by approximately 75%, whereas stearoyl-CoA acts as the preferred substrate with no inhibitory activity [2].
| Evidence Dimension | Inhibition of stearate-to-oleate conversion |
|---|---|
| Target Compound Data | >80% inhibition at 25 µM |
| Comparator Or Baseline | Stearic acid: 0% inhibition (serves as substrate for conversion) |
| Quantified Difference | Absolute functional divergence: target compound inhibits >80% of the reaction; stearic acid is the substrate consumed in the reaction |
| Conditions | Rat hepatocytes and hepatoma cells; radiolabeled stearate assay |
Why This Matters
For SCD inhibition studies, stearic acid cannot serve as a substitute because it is the enzyme's substrate; 10-thiastearic acid is required as a validated, non-metabolizable inhibitor.
- [1] Høvik KE, Spydevold O, Bremer J. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochim Biophys Acta. 1997;1349(3):251-256. doi:10.1016/s0005-2760(97)00135-5. PMID: 9434139. View Source
- [2] Høvik KE, et al. Thia fatty acids as substrates and inhibitors of stearoyl-CoA desaturase. Biochim Biophys Acta. 1997;1349(3):251-256. (Microsome data section). View Source
